molecular formula C12H28N6O3 B6225937 N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine CAS No. 771469-41-1

N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine

Cat. No. B6225937
CAS RN: 771469-41-1
M. Wt: 304.4
InChI Key:
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Description

N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine (N3CEG) is an organic compound that is widely used in scientific research as a reagent. It is a colorless, non-volatile solid with a molecular weight of 222.32 g/mol and a melting point of 115-117 °C. N3CEG is a versatile compound that can be used in the synthesis of various organic compounds, and it has been used in numerous laboratory experiments and studies.

Mechanism of Action

N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine has been found to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The binding of N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine to the enzyme is reversible, and the compound can be removed from the active site by competing with other molecules for binding.
Biochemical and Physiological Effects
N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to an increase in the concentration of the drug in the body. It has also been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, which can lead to an increase in the concentration of glucose in the body. In addition, N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine has been found to inhibit the activity of enzymes involved in the synthesis of proteins, which can lead to an increase in the concentration of proteins in the body.

Advantages and Limitations for Lab Experiments

N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine has many advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. It is also a relatively stable compound, making it suitable for use in a variety of experiments. However, N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It also has a relatively low melting point, making it difficult to use in experiments that require high temperatures.

Future Directions

N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine has many potential applications in the future. It could be used in the development of new drugs, as it has been found to inhibit the activity of enzymes involved in the metabolism of drugs. It could also be used in the development of new diagnostic tools, as it has been found to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, it could be used in the development of new biocatalysts, as it has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates. Finally, it could be used in the development of new materials, as it has been found to be a relatively stable compound.

Synthesis Methods

N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine can be synthesized from a variety of starting materials. The most common method of synthesis is the reaction of 3-amino-1-propanol with ethyl chloroformate in the presence of a base, such as sodium hydroxide. The reaction produces N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine as a white solid, which can then be purified by recrystallization or chromatography.

Scientific Research Applications

N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine has been used extensively in scientific research. It has been used as a reagent in the synthesis of organic compounds and has been used to produce a variety of novel compounds. It has also been used in a variety of laboratory experiments, such as the study of enzyme kinetics and protein-ligand interactions. In addition, N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine has been used in the study of enzyme inhibition, as well as in the study of the effects of drugs on biological systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine involves the reaction of 3-(2-aminoethyl)guanidine with 3-(2-bromoethyl)propoxy)propyl carbamimidate followed by the reaction with sodium cyanate to form the final product.", "Starting Materials": [ "3-(2-aminoethyl)guanidine", "3-(2-bromoethyl)propoxy)propyl carbamimidate", "Sodium cyanate" ], "Reaction": [ "Step 1: 3-(2-aminoethyl)guanidine is reacted with 3-(2-bromoethyl)propoxy)propyl carbamimidate in the presence of a suitable solvent and a base to form an intermediate product.", "Step 2: The intermediate product is then reacted with sodium cyanate in the presence of a suitable solvent to form N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine.", "Step 3: The final product is purified using standard purification techniques such as column chromatography or recrystallization." ] }

CAS RN

771469-41-1

Product Name

N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine

Molecular Formula

C12H28N6O3

Molecular Weight

304.4

Purity

95

Origin of Product

United States

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